molecular formula C18H20N6O3 B2646940 (E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 361173-33-3

(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2646940
CAS RN: 361173-33-3
M. Wt: 368.397
InChI Key: NHNFZBPXGDJLKA-DJKKODMXSA-N
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Description

(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20N6O3 and its molecular weight is 368.397. The purity is usually 95%.
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Scientific Research Applications

Neurodegenerative Diseases

Research has indicated that derivatives similar to the compound have been designed as tricyclic xanthine derivatives to improve water solubility and evaluated for their ability to inhibit monoamine oxidases (MAO) and antagonize adenosine receptors (AR). These compounds have shown promise as dual-target-directed AR antagonists and exhibit potential for the symptomatic as well as disease-modifying treatment of neurodegenerative diseases. Potent compounds identified include 8-(2,4-dichloro-5-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione, demonstrating significant AR and MAO-B inhibition, suggesting advantages over single-target therapeutics for neurodegenerative conditions (Brunschweiger et al., 2014).

Chemical Synthesis

The compound and its derivatives have also been the subject of studies focusing on chemical synthesis methods and the production of structurally diverse molecules. For example, methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione and their reactions with nucleophilic reagents have been explored, leading to the preparation of various structures based on these derivatives, suitable as structural blocks in the synthesis of more complex molecules (Tetere et al., 2011).

Structural Characterization

Several studies have focused on the structural characterization of related compounds, providing insights into their molecular conformations, crystal structures, and intermolecular interactions. This includes detailed analysis through X-ray diffraction and NMR spectroscopy, which is crucial for understanding the physical and chemical properties of these compounds. Such research lays the groundwork for further exploration of their scientific and therapeutic applications, as seen in studies of Meldrum's acid derivatives and their arylhydrazones (Zeng, 2014; Dey et al., 2015).

properties

IUPAC Name

8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-11(2)10-24-14-15(22(3)18(27)23(4)16(14)26)20-17(24)21-19-9-12-6-5-7-13(25)8-12/h5-9,25H,1,10H2,2-4H3,(H,20,21)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNFZBPXGDJLKA-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1NN=CC3=CC(=CC=C3)O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1C2=C(N=C1N/N=C/C3=CC(=CC=C3)O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

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